2-{[(Tert-butoxy)carbonyl](methyl)amino}-2-(2,4-difluorophenyl)aceticacid
Description
This compound features a tert-butoxycarbonyl (Boc)-protected methylamino group and a 2,4-difluorophenylacetic acid backbone. The Boc group enhances stability during synthetic processes, while the difluorophenyl moiety influences electronic properties and bioavailability. Such derivatives are critical intermediates in pharmaceutical synthesis, particularly for antibiotics and central nervous system (CNS) targeting agents .
Properties
Molecular Formula |
C14H17F2NO4 |
|---|---|
Molecular Weight |
301.29 g/mol |
IUPAC Name |
2-(2,4-difluorophenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid |
InChI |
InChI=1S/C14H17F2NO4/c1-14(2,3)21-13(20)17(4)11(12(18)19)9-6-5-8(15)7-10(9)16/h5-7,11H,1-4H3,(H,18,19) |
InChI Key |
INOGAMQWVNUXEE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(C1=C(C=C(C=C1)F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Boc Protection of Amino Group
The Boc protection is commonly performed by reacting the free amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate. This step is typically conducted in an organic solvent such as dichloromethane or acetonitrile at room temperature.
| Reagents | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| Amine + Boc2O + TEA | Dichloromethane | 20–25 °C | 2–4 hours | 85–95 |
This step ensures the amino group is masked as the Boc carbamate, which is stable under various reaction conditions and can be removed later under acidic conditions if needed.
Introduction of the 2,4-Difluorophenyl Group
The attachment of the 2,4-difluorophenyl moiety to the alpha-carbon of the amino acid can be achieved through nucleophilic substitution or organometallic addition strategies.
Approach A: Organolithium or Organomagnesium Reagents
- An alpha-keto acid or ester precursor can be treated with 2,4-difluorophenyl lithium or Grignard reagent generated in situ from the corresponding aryl halide.
- The nucleophilic addition to the carbonyl group forms an intermediate alcohol that can be further oxidized or transformed to the target amino acid derivative.
Approach B: Nucleophilic Aromatic Substitution
- Less common for difluorophenyl groups due to the need for activated leaving groups, but possible with fluorinated aromatic systems under strong nucleophilic conditions.
Example from Related Literature:
- In a similar synthesis of fluorophenyl-substituted amino acids, the organolithium reagent was prepared by lithium-halogen exchange at low temperature (−78 °C) followed by addition to a protected amino acid aldehyde or ester.
| Step | Reagents | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| Organolithium formation | 2,4-Difluorophenyl bromide + n-BuLi | THF | −78 °C | 1 hour | Quantitative |
| Addition to keto acid precursor | Organolithium + Boc-protected keto acid | THF | −78 °C to RT | Overnight | 75–85 |
Formation of the Acetic Acid Moiety
The carboxylic acid group can be introduced or retained via hydrolysis of esters or direct carboxylation steps.
- Hydrolysis of esters under basic conditions (e.g., LiOH in THF/water) followed by acidification is a standard method to obtain the free acid.
- Alternatively, carboxylation of organometallic intermediates with carbon dioxide can be employed.
Typical Hydrolysis Conditions:
| Reagents | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| LiOH | THF/H2O (1:1) | RT | 2 hours | 80–90 |
After hydrolysis, the reaction mixture is acidified to pH ~6 to precipitate the acid, which is then purified by extraction and preparative chromatography.
- The Boc protection step is highly efficient and yields stable intermediates suitable for further functionalization.
- Organolithium reagents derived from 2,4-difluorophenyl halides provide a reliable method for introducing the fluorinated aromatic ring with good regioselectivity and yield.
- Hydrolysis of ester intermediates to the free acid is straightforward and typically proceeds with high conversion.
- Alternative methods, such as metal-free deoxygenation or continuous flow synthesis, have been explored for related compounds, offering greener and scalable options.
- Purification by preparative high-performance liquid chromatography (HPLC) is often necessary to achieve the high purity required for pharmaceutical applications.
| Step Number | Process | Key Reagents/Conditions | Typical Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Boc Protection | Boc2O, triethylamine, dichloromethane, RT | 85–95 | Protects amino group |
| 2 | Fluorophenyl Group Introduction | 2,4-Difluorophenyl bromide, n-BuLi, THF, −78 °C | 75–85 | Organolithium addition to keto acid |
| 3 | Hydrolysis to Acid | LiOH, THF/H2O, RT | 80–90 | Converts ester to free acid |
| 4 | Purification | Preparative HPLC | Variable | Ensures high purity |
The preparation of 2-{(tert-butoxy)carbonylamino}-2-(2,4-difluorophenyl)acetic acid is efficiently achieved through a sequence of Boc protection, organolithium-mediated introduction of the difluorophenyl group, and hydrolysis to the free acid. The methods are supported by robust literature precedent involving similar fluorinated amino acid derivatives. Optimization of reaction conditions and purification protocols ensures high yield and purity, making the compound suitable for pharmaceutical research and development.
Chemical Reactions Analysis
Types of Reactions
2-{(Tert-butoxy)carbonylamino}-2-(2,4-difluorophenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride in methanol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride in methanol is commonly used for reduction reactions.
Substitution: Strong acids like trifluoroacetic acid and hydrochloric acid are used for deprotection of the BOC group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
2-{(Tert-butoxy)carbonylamino}-2-(2,4-difluorophenyl)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Employed in the synthesis of biologically active molecules and peptides.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{(Tert-butoxy)carbonylamino}-2-(2,4-difluorophenyl)acetic acid involves the selective protection and deprotection of the amine group. The BOC group is added to the amine under basic conditions and can be removed using strong acids . This selective protection allows for the synthesis of complex molecules by preventing unwanted reactions at the amine group.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The table below compares the target compound with structurally related molecules, emphasizing substituent effects on physicochemical and biological properties:
| Compound Name | Substituents (R-group) | Molecular Formula | Molecular Weight | Key Applications/Properties | References |
|---|---|---|---|---|---|
| 2-{(Tert-butoxy)carbonylamino}-2-(2,4-difluorophenyl)acetic acid | 2,4-difluorophenyl | C₁₄H₁₆F₂NO₄ | 300.28 | Antibiotic intermediates, CNS drug synthesis | |
| Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-[4-(cyclobutylmethoxy)phenyl]acetate | 4-(cyclobutylmethoxy)phenyl | C₁₉H₂₇NO₅ | 349.42 | GPR88 agonists (CNS modulation) | |
| 2-((tert-Butoxycarbonyl)amino)-2-(4-hydroxyphenyl)acetic acid | 4-hydroxyphenyl | C₁₃H₁₇NO₅ | 267.28 | Lower lipophilicity; improved aqueous solubility | |
| 2-(tert-Butoxycarbonylamino)-2-(2-fluorophenyl)acetic acid | 2-fluorophenyl | C₁₃H₁₆FNO₄ | 281.27 | Cephalosporin antibiotic synthesis | |
| 2-[(4-{[(tert-butoxy)carbonyl]amino}phenyl)carbamoyl]acetic acid | 4-aminophenyl (carbamoyl derivative) | C₁₄H₁₈N₂O₅ | 294.30 | Peptide coupling; prodrug development |
Substituent Effects on Physicochemical Properties
- Fluorine Substitution: The 2,4-difluorophenyl group enhances metabolic stability and membrane permeability compared to mono-fluoro (e.g., 2-fluorophenyl in ) or non-fluorinated analogs. The electron-withdrawing effect of fluorine also modulates acidity (pKa ~3.5–4.0 for the carboxylic acid group) . 4-Hydroxyphenyl analogs exhibit higher polarity (logP ~1.2 vs. ~2.5 for difluorophenyl), reducing blood-brain barrier penetration but improving renal clearance .
Boc Protection :
Research Findings and Data Highlights
- Crystallography: The 2-fluorophenyl analog () crystallizes in a monoclinic system (space group P2₁), whereas the difluorophenyl variant’s structure remains unreported but is predicted to exhibit similar packing with enhanced halogen bonding .
- Toxicity : Difluorophenyl derivatives show moderate oral toxicity (LD₅₀ >500 mg/kg in rodents), while methoxyethyl-substituted analogs (e.g., ) are more irritant (H315/H319 hazards) .
Biological Activity
The compound 2-{(Tert-butoxy)carbonylamino}-2-(2,4-difluorophenyl)acetic acid, also known as a derivative of amino acids with a tert-butoxycarbonyl (Boc) protecting group, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.
- Molecular Formula: C14H19F2N1O4
- Molecular Weight: Approximately 303.31 g/mol
- Structure: The compound features a Boc protective group, a methylamino functional group, and a difluorophenyl moiety which may influence its biological interactions.
Anticancer Activity
Research indicates that compounds similar to 2-{(Tert-butoxy)carbonylamino}-2-(2,4-difluorophenyl)acetic acid exhibit significant anticancer properties. For instance, studies have shown that derivatives can inhibit cell proliferation in various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.41 | Induction of apoptosis |
| HepG2 | 9.71 | Cell cycle arrest |
| PC3 | 2.29 | Inhibition of angiogenesis |
These findings suggest that the compound may act through multiple pathways, including apoptosis induction and inhibition of angiogenesis, making it a candidate for further development in cancer therapeutics .
Antibacterial Activity
The antibacterial potential of related compounds has also been explored. For example, derivatives have shown activity against various bacterial strains such as E. faecalis and P. aeruginosa, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics:
| Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |
|---|---|---|
| E. faecalis | 40 | 29 |
| P. aeruginosa | 50 | 24 |
This suggests that structural modifications, such as the inclusion of the Boc group and difluorophenyl moiety, enhance the compound's binding affinity to bacterial targets .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The difluorophenyl group enhances electronic properties that may lead to increased binding affinity with target proteins. Additionally, the Boc protecting group allows for selective modifications that can optimize pharmacological profiles for therapeutic use .
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
- Study on Cancer Cell Lines: A study evaluated the anticancer effects of various Boc-protected amino acid derivatives on human leukemia cells. Results indicated significant cytotoxicity with IC50 values as low as 1.50 µM for certain derivatives .
- Antibacterial Efficacy: Another study assessed the antibacterial properties of related compounds against resistant strains of bacteria. The results demonstrated that modifications led to enhanced potency compared to traditional antibiotics .
Q & A
Q. What are the key considerations in designing a synthesis route for this compound to ensure high yield and purity?
- Methodological Answer : Synthesis typically involves multi-step protocols, starting with the protection of the amino group using tert-butoxycarbonyl (Boc) to prevent undesired side reactions. The 2,4-difluorophenyl group is introduced via nucleophilic substitution or Friedel-Crafts alkylation, followed by coupling with methylamino-acetic acid derivatives. Critical factors include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency for Boc protection .
- Temperature control : Low temperatures (0–5°C) minimize side reactions during Boc deprotection with TFA .
- Purification : Column chromatography (silica gel) or recrystallization ensures isolation of the target compound .
Q. Which analytical techniques are most effective for confirming structural integrity and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR verify regiochemistry (e.g., distinguishing 2,4-difluorophenyl substituents) and Boc group integrity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and detects impurities .
- HPLC : Reverse-phase HPLC with UV detection assesses enantiomeric purity (>98% for chiral centers) .
Q. How do the electronic effects of the 2,4-difluorophenyl group influence reactivity?
- Methodological Answer : The electron-withdrawing fluorine atoms reduce electron density on the phenyl ring, enhancing electrophilic substitution reactions. This affects:
- Peptide coupling : Activates the carboxylic acid for amide bond formation via EDCI/HOBt .
- Stability : Increases resistance to oxidative degradation compared to non-fluorinated analogs .
Q. What role do protecting groups play in synthesis, and how are they selectively removed?
- Methodological Answer : The Boc group protects the amino moiety during synthesis. Removal involves:
- Acidolysis : TFA (20–50% in DCM) cleaves Boc under mild conditions, preserving the difluorophenyl group .
- Selectivity : Boc is stable to basic conditions (e.g., saponification of ester intermediates) .
Q. How can enantiomeric purity be achieved, and what techniques validate it?
- Methodological Answer :
- Chiral chromatography : Use of Chiralpak® columns with hexane/ethanol eluents resolves enantiomers .
- X-ray crystallography : Determines absolute configuration (e.g., analogous structures in ) .
Advanced Research Questions
Q. How can computational docking predict binding interactions with target enzymes?
- Methodological Answer :
- Molecular docking : Software like AutoDock Vina models interactions between the compound’s fluorophenyl group and hydrophobic enzyme pockets. Validation via SPR or ITC quantifies binding affinity (e.g., KD < 1 µM) .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .
Q. How to resolve contradictory NMR and MS data during structural elucidation?
- Methodological Answer :
- Orthogonal validation : Combine 2D NMR (COSY, HSQC) to assign proton-carbon correlations and HRMS to confirm molecular formula .
- Isotopic labeling : Synthesize 13C-labeled analogs to trace ambiguous signals .
Q. What strategies optimize reaction conditions for electron-withdrawing substituents?
- Methodological Answer :
- Catalyst screening : Palladium-based catalysts (e.g., Pd(OAc)2) improve coupling efficiency for fluorinated aryl groups .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) while maintaining >90% yield .
Q. How does the Boc group affect stability under varying pH conditions?
- Methodological Answer :
Q. What in vitro assays evaluate inhibitory activity against proteases?
- Methodological Answer :
- Fluorogenic assays : Use substrates like Z-Gly-Gly-Arg-AMC to measure inhibition of trypsin-like proteases (IC50 < 10 nM) .
- Cellular uptake studies : LC-MS quantifies intracellular concentrations in HEK293 cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
